molecular formula C11H13IN2O2 B8317237 1-(2,2-Dimethoxyethyl)-5-iodo-1H-indazole

1-(2,2-Dimethoxyethyl)-5-iodo-1H-indazole

Cat. No. B8317237
M. Wt: 332.14 g/mol
InChI Key: WFGNCHXHEFHQAN-UHFFFAOYSA-N
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Patent
US08101632B2

Procedure details

To a solution of 5-iodio-1H-indazole (8.28 g, 33.9 mmol) in DMSO (104 mL) was added 2-bromoacetaldehyde dimethyl acetal (7.9 mL, 68 mmol) and Cs2CO3 (44.1 g, 136 mmol). The reaction mixture was stirred at 40° C. for 18 h; then the reaction mixture was diluted with H2O (100 mL) and EtOAc (175 mL). The partitioned material was extracted with EtOAc (4×175 mL). The organics were washed with brine (2×100 mL), dried (Na2SO4), filtered, and concentrated. Purification by flash chromatography (silica gel, (hexanes with 0.1% Et3N)/(EtOAc with 0.1% Et3N), 100:0 to 90:10) yielded the title compound (4.49 g, 46%) as a light orange powder: 1H NMR (500 MHz, CDCl3) δ 8.07 (d, J=1.0 Hz, 1H), 7.92 (d, J=0.5 Hz, 1H), 7.60 (dd, J=9.0, 1.5 Hz, 1H), 7.28 (d, J=9.0 Hz, 1H), 4.71 (t, J=5.5 Hz, 1H), 4.44 (d, J=5.5 Hz, 2H), 3.33 (s, 6H).
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
44.1 g
Type
reactant
Reaction Step One
Name
Quantity
104 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
175 mL
Type
solvent
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.[CH3:11][O:12][CH:13]([O:16][CH3:17])[CH2:14]Br.C([O-])([O-])=O.[Cs+].[Cs+]>CS(C)=O.O.CCOC(C)=O>[CH3:11][O:12][CH:13]([O:16][CH3:17])[CH2:14][N:7]1[C:8]2[C:4](=[CH:3][C:2]([I:1])=[CH:10][CH:9]=2)[CH:5]=[N:6]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
8.28 g
Type
reactant
Smiles
IC=1C=C2C=NNC2=CC1
Name
Quantity
7.9 mL
Type
reactant
Smiles
COC(CBr)OC
Name
Cs2CO3
Quantity
44.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
104 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
175 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The partitioned material was extracted with EtOAc (4×175 mL)
WASH
Type
WASH
Details
The organics were washed with brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica gel, (hexanes with 0.1% Et3N)/(EtOAc with 0.1% Et3N), 100:0 to 90:10)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(CN1N=CC2=CC(=CC=C12)I)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.49 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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